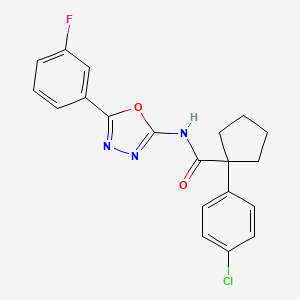
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its benzyl group, dichlorophenyl moiety, and pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of benzylamine with 3,4-dichlorophenylacetic acid, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for maintaining optimal conditions throughout the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or halides.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis reactions, including cross-coupling reactions and the formation of heterocyclic compounds.
Biology: In biological research, 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(3,4-dichlorophenyl)urea
1-Benzyl-N-(2,6-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
1-Benzyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness: 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the pyridine ring and the dichlorophenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-benzyl-N-(3,4-dichlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWOWQKUSXRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)

![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2782807.png)

![2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2782811.png)



![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)
